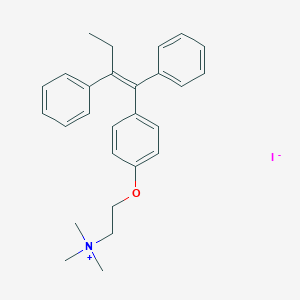
Tamoxifen methiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tamoxifen methiodide is a chemical compound that has gained significant attention in recent years due to its potential for scientific research applications. It is a derivative of tamoxifen, a drug that has been used in the treatment of breast cancer. Tamoxifen methiodide has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. In
Wirkmechanismus
Tamoxifen methiodide acts by binding to estrogen receptors and modulating their activity. It can act as an agonist or antagonist, depending on the tissue type and the presence of other co-regulators. In breast cancer cells, tamoxifen methiodide acts as an antagonist, blocking the effects of estrogen and preventing tumor growth. In other tissues, such as bone and the cardiovascular system, tamoxifen methiodide can act as an agonist, promoting the growth and development of these tissues.
Biochemische Und Physiologische Effekte
Tamoxifen methiodide has been shown to have a wide range of biochemical and physiological effects, depending on the tissue type and the presence of other co-regulators. In breast cancer cells, tamoxifen methiodide blocks the effects of estrogen and prevents tumor growth. In other tissues, such as bone and the cardiovascular system, tamoxifen methiodide can promote growth and development. Tamoxifen methiodide has also been shown to have anti-inflammatory effects and to modulate immune function.
Vorteile Und Einschränkungen Für Laborexperimente
Tamoxifen methiodide has several advantages for lab experiments. It is a selective modulator of estrogen receptors, allowing researchers to study specific cellular functions. It is also relatively easy to synthesize and has a long half-life, allowing for prolonged exposure in experiments. However, tamoxifen methiodide has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
Future research on tamoxifen methiodide is likely to focus on its potential for therapeutic applications in breast cancer and other diseases. Researchers may also explore its effects on other tissues and cellular functions. Additionally, new methods for synthesizing tamoxifen methiodide and other derivatives may be developed to improve its selectivity and reduce off-target effects.
Synthesemethoden
Tamoxifen methiodide can be synthesized using different methods. The most commonly used method involves the reaction of tamoxifen with methyl iodide in the presence of a base such as potassium carbonate. The reaction occurs at room temperature, and the product is obtained by filtration and recrystallization. Other methods involve the use of different alkylating agents, such as ethyl iodide or benzyl chloride.
Wissenschaftliche Forschungsanwendungen
Tamoxifen methiodide has been used extensively in scientific research due to its ability to selectively activate or inhibit specific cellular functions. It is commonly used to study the role of estrogen receptors in breast cancer and other diseases. Tamoxifen methiodide has also been used to study the effects of estrogen-like compounds on the development of the nervous system and the immune system.
Eigenschaften
CAS-Nummer |
107256-99-5 |
|---|---|
Produktname |
Tamoxifen methiodide |
Molekularformel |
C27H32INO |
Molekulargewicht |
513.5 g/mol |
IUPAC-Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C27H32NO.HI/c1-5-26(22-12-8-6-9-13-22)27(23-14-10-7-11-15-23)24-16-18-25(19-17-24)29-21-20-28(2,3)4;/h6-19H,5,20-21H2,1-4H3;1H/q+1;/p-1/b27-26-; |
InChI-Schlüssel |
PXJJOGITBQXZEQ-JTHROIFXSA-M |
Isomerische SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCC[N+](C)(C)C)/C3=CC=CC=C3.[I-] |
SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)C)C3=CC=CC=C3.[I-] |
Kanonische SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)C)C3=CC=CC=C3.[I-] |
Synonyme |
tamoxifen methiodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[4-(4-Fluorophenyl)-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl]pyridine](/img/structure/B28488.png)
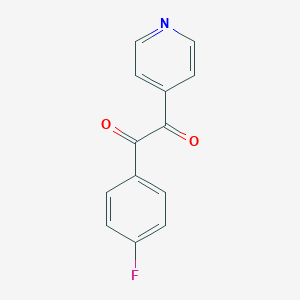
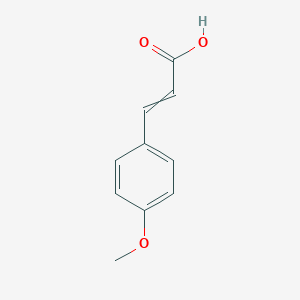

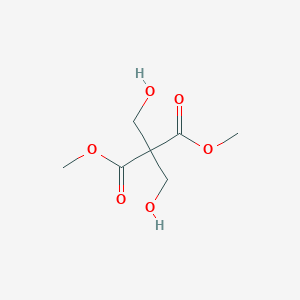
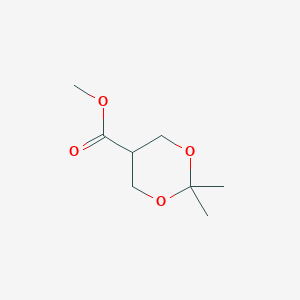
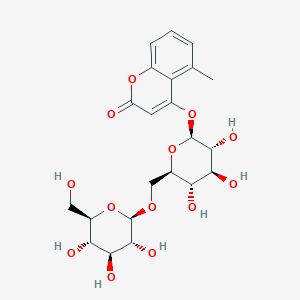
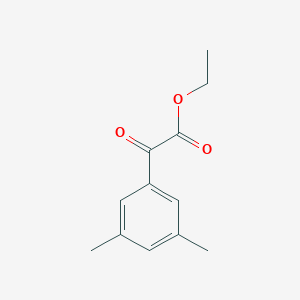
![Benzoic acid, 2-[[3-(2-quinolinylmethoxy)phenyl]amino]-](/img/structure/B28519.png)
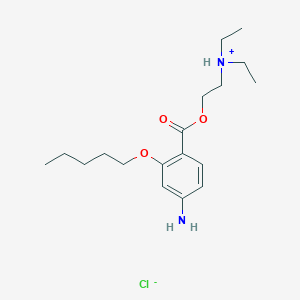
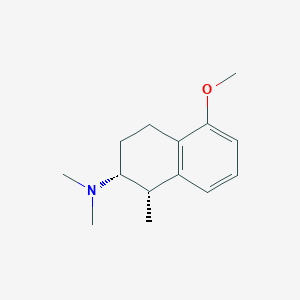
![2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B28527.png)